3-Hexenedinitrile, (3Z)-

描述

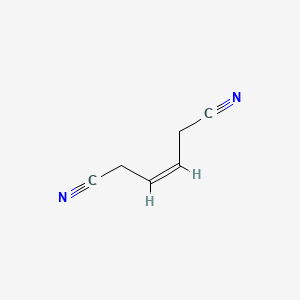

3-Hexenedinitrile, (3Z)- (CAS 1119-85-3), also known as (3Z)-hex-3-enedinitrile or 1,4-dicyano-2-butene, is a nitrile compound with the molecular formula C₆H₆N₂ and a molecular weight of 106.12 g/mol. Its structure features a conjugated diene system (C=C double bond) flanked by two nitrile (-C≡N) groups at positions 1 and 4, with the (3Z) stereochemistry indicating a cis configuration of substituents around the double bond . Key physical properties include a density of 0.983 g/cm³, melting point range of 74–79°C, boiling point of 289.6°C, and vapor pressure of 0.00217 mmHg at 25°C . The compound’s conjugated system and electron-withdrawing nitrile groups influence its reactivity, particularly in cycloaddition and substitution reactions that preserve the nitrile functionality .

Safety data classify it as harmful (Xn) via inhalation and skin contact (R20/21), necessitating precautions during handling .

Structure

3D Structure

属性

CAS 编号 |

28317-02-4 |

|---|---|

分子式 |

C6H6N2 |

分子量 |

106.13 g/mol |

IUPAC 名称 |

(Z)-hex-3-enedinitrile |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1- |

InChI 键 |

BSVZXPLUMFUWHW-UPHRSURJSA-N |

手性 SMILES |

C(/C=C\CC#N)C#N |

规范 SMILES |

C(C=CCC#N)C#N |

物理描述 |

Tan crystalline solid; [MSDSonline] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

3-Hexenedinitrile, (3Z)-, can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-hexen-1-ol with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group .

Industrial Production Methods

On an industrial scale, 3-Hexenedinitrile, (3Z)-, can be produced through catalytic processes involving the hydrocyanation of 1,3-butadiene. This method utilizes a catalyst, such as a nickel or palladium complex, to facilitate the addition of hydrogen cyanide (HCN) to the diene, resulting in the formation of the desired nitrile compound .

化学反应分析

Types of Reactions

3-Hexenedinitrile, (3Z)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted nitriles or amides.

科学研究应用

Synthesis and Properties

Synthesis Methods:

- Organic Synthesis : 3-Hexenedinitrile can be synthesized through the reaction of 3-hexen-1-ol with cyanogen bromide under basic conditions. This process involves nucleophilic substitution where the hydroxyl group is replaced by a nitrile group.

- Industrial Production : On an industrial scale, it is produced via hydrocyanation of 1,3-butadiene using catalysts like nickel or palladium complexes to facilitate the addition of hydrogen cyanide.

Chemical Properties:

- Molecular Weight: 106.13 g/mol

- Density: Approximately 0.982 g/mL at 25 °C

- Boiling Point: Varies depending on conditions but typically around 20 °C at reduced pressure.

Chemistry

3-Hexenedinitrile serves as a building block in organic synthesis. It is utilized to prepare more complex molecules through various reactions such as:

- Oxidation : Leading to carboxylic acids or aldehydes.

- Reduction : Resulting in primary amines.

- Substitution Reactions : Producing various substituted nitriles or amides.

Biology

In biological research, this compound is important for studying enzyme-catalyzed reactions involving nitriles. It can act as a substrate for nitrile hydratases and nitrilases, which convert nitriles into amides or carboxylic acids. This application is crucial for understanding metabolic pathways in organisms that utilize nitriles.

Medicine

Research into potential pharmaceutical applications of 3-Hexenedinitrile includes:

- Development of nitrile-containing drugs , which may exhibit unique biological activities due to the presence of the nitrile functional group.

- Investigations into its efficacy against various diseases, including antimicrobial and anticancer activities.

Industrial Applications

In industry, 3-Hexenedinitrile is used in the production of specialty chemicals and materials such as:

- Polymers and Resins : Its unique chemical structure allows it to be incorporated into polymer chains, enhancing material properties.

- Chemical Intermediates : It serves as an intermediate in the synthesis of other valuable compounds.

Case Studies

- Enzyme-Catalyzed Reactions : Studies have shown that 3-Hexenedinitrile can be effectively converted by nitrilases into useful amides, highlighting its potential in biocatalysis for drug development.

- Polymer Chemistry : Research has demonstrated that incorporating 3-Hexenedinitrile into polymer matrices can significantly improve thermal stability and mechanical properties, making it valuable for high-performance materials.

作用机制

The mechanism of action of 3-Hexenedinitrile, (3Z)-, involves its interaction with various molecular targets and pathways. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. In enzymatic reactions, nitrile hydratases or nitrilases can catalyze the conversion of nitriles to amides or carboxylic acids, respectively .

相似化合物的比较

Table 1: Key Properties of 3-Hexenedinitrile and Structural Analogs

Key Observations :

- Stereochemistry : The (3Z) isomer exhibits a cis configuration, which may lower symmetry and melting point compared to the (3E) isomer .

- Chain Length : 3-Pentenenitrile (C₅) has a shorter chain than 3-hexenedinitrile (C₆), reducing conjugation and leading to lower boiling points .

- Substitution Patterns : Derivatives like 2,5-di-benzylidene-3-hexenedinitrile (CAS 28317-02-4) introduce aromatic substituents, enhancing π-conjugation and stability .

Reactivity and Functional Comparisons

Table 2: Reactivity Profiles

Research Findings :

Key Notes :

- Safety : All nitriles pose inhalation/skin hazards, but derivatives with bulky substituents (e.g., benzylidene) may exhibit reduced volatility .

生物活性

3-Hexenedinitrile, commonly known as trans-1,4-Dicyano-2-butene, is a compound with the molecular formula and a molecular weight of approximately 106.13 g/mol. This compound is notable for its potential biological activities and applications in various fields, including organic synthesis and pharmacology. This article explores the biological activity of 3-Hexenedinitrile, focusing on its chemical properties, biological effects, and relevant research findings.

- Molecular Formula:

- CAS Registry Number: 1119-85-3

- Appearance: White to almost white powder or crystal

- Melting Point: 76.0 to 79.0 °C

- Boiling Point: 120 °C at 0.7 mmHg

- Solubility: Soluble in methanol

Biological Activity

Research indicates that 3-Hexenedinitrile exhibits various biological activities, particularly in the context of its use as a ligand in coordination chemistry and its potential toxicity.

Toxicological Profile

3-Hexenedinitrile is classified as toxic upon ingestion, skin contact, or inhalation. The following hazard statements apply:

- H301: Toxic if swallowed.

- H311: Toxic in contact with skin.

- H331: Toxic if inhaled.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

These properties necessitate careful handling and appropriate safety measures when working with this compound.

Biological Studies

- Hyperpolarization Research : A study explored the use of SABRE (Signal Amplification by Reversible Exchange) to hyperpolarize 3-Hexenedinitrile and other nitriles. The results indicated significant enhancements in NMR signals, suggesting potential applications in medical imaging and diagnostics .

- Reactivity and Stability : Density Functional Theory (DFT) calculations have been employed to predict the stability of various complexes involving 3-Hexenedinitrile. These studies revealed that certain derivatives exhibit greater thermodynamic stability, which may influence their biological interactions .

Case Study 1: NMR Signal Enhancement

In a study focused on the hyperpolarization of nitriles including trans-3-Hexenedinitrile, researchers observed an eight-fold enhancement in the NMR signal of acetonitrile when using specific catalysts. This enhancement was attributed to efficient polarization transfer mechanisms involving the compound .

Case Study 2: Ligand Behavior

Another investigation analyzed the ligand behavior of trans-3-Hexenedinitrile in coordination complexes. The study provided insights into how this compound interacts with metal centers, influencing both reactivity and stability within biological systems .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| CAS Registry Number | 1119-85-3 |

| Melting Point | 76.0 - 79.0 °C |

| Boiling Point | 120 °C at 0.7 mmHg |

| Solubility | Soluble in methanol |

| Toxicity | Toxic if swallowed/contact/inhaled |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。